1-(azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole

Gamma-secretase modulation Alzheimer's disease Amyloid-beta

1-(Azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole (CAS 2097997-04-9, MW 182.22, C₈H₁₄N₄O) is an azetidinotriazole derivative that functions as a gamma-secretase modulator (GSM). It reduces amyloid-β 42 (Aβ42) production with an EC₅₀ of 105 nM in human H4 neuroglioma cells expressing human APP751.

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
CAS No. 2097997-04-9
Cat. No. B1480683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole
CAS2097997-04-9
Molecular FormulaC8H14N4O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCOCC1=CN(N=N1)C2CNC2
InChIInChI=1S/C8H14N4O/c1-2-13-6-7-5-12(11-10-7)8-3-9-4-8/h5,8-9H,2-4,6H2,1H3
InChIKeyVJLWJFMFRBXOMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole (CAS 2097997-04-9): Compound Profile for Gamma-Secretase Modulator Procurement


1-(Azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole (CAS 2097997-04-9, MW 182.22, C₈H₁₄N₄O) is an azetidinotriazole derivative that functions as a gamma-secretase modulator (GSM). It reduces amyloid-β 42 (Aβ42) production with an EC₅₀ of 105 nM in human H4 neuroglioma cells expressing human APP751 [1]. The compound is supplied at a standard purity of 98%, supported by batch-specific QC data including NMR, HPLC, and GC . It falls within the structural scope of US patent US9611254B2, which covers azetidinotriazole compounds claimed for the treatment of Aβ-related diseases such as Alzheimer's disease [2].

Why 1-(Azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole Cannot Be Replaced by Generic Triazole or Azetidine Analogs


Azetidinotriazole gamma-secretase modulators exhibit steep structure-activity relationships (SAR) where small changes in the substituent at the triazole 4-position or the linker between the triazole and azetidine rings drastically alter pharmacological outcome. The ethoxymethyl group in this compound occupies a narrow lipophilicity window critical for balancing blood-brain barrier penetration with metabolic stability, as established by the SAR studies in Fischer et al. (2011) [1]. Replacing the ethoxymethyl with a methoxymethyl or propoxymethyl alters logP and can shift the molecule from a gamma-secretase modulator to an inactive analog. Similarly, inserting a methylene spacer between azetidine and triazole (as in the azetidin-3-ylmethyl series) changes the conformational freedom of the basic azetidine nitrogen, which functions as a critical hydrogen-bond acceptor in the GSM pharmacophore [1]. Furthermore, generic gamma-secretase inhibitors such as RO-4929097 (EC₅₀ 14 nM) non-selectively block all γ-secretase cleavage, including Notch processing, whereas this compound is a modulator that preserves Notch signaling—a therapeutically essential distinction .

Quantitative Differentiation Evidence for 1-(Azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole Relative to Comparators


Gamma-Secretase Modulator Activity: EC₅₀ 105 nM with Aβ42 Selectivity vs. Non-Selective Inhibitor RO-4929097 (EC₅₀ 14 nM)

In a quantitative cell-based assay using human H4 neuroglioma cells expressing human APP751, 1-(azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole reduces Aβ42 production with an EC₅₀ of 105 nM after 16-18 hours of treatment [1]. In contrast, the clinical-stage gamma-secretase inhibitor RO-4929097 inhibits Aβ40 production with an EC₅₀ of 14 nM in HEK293 cells but simultaneously inhibits Notch processing (EC₅₀ 5 nM), causing mechanism-based toxicity . The target compound is a gamma-secretase modulator (GSM), not an inhibitor: it shifts the cleavage preference of γ-secretase toward shorter, less toxic Aβ species while preserving Notch signaling. This mechanistic difference is critical for therapeutic development; RO-4929097 was discontinued in Phase II trials partly due to Notch-related gastrointestinal toxicity, whereas GSM-class compounds are designed to avoid this liability .

Gamma-secretase modulation Alzheimer's disease Amyloid-beta

Certified Purity Threshold: 98% with Batch-Specific QC vs. Industry-Default 95%

The compound is supplied at a standard purity of 98% by Bidepharm, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, many general chemical suppliers list this compound at 95% purity as a baseline specification without batch-resolved QC certificates . A 3-percentage-point purity difference corresponds to a 2.5-fold reduction in total impurity burden (2% vs. 5%), which is particularly significant when the compound is used at low nanomolar concentrations in cell-based assays, where minor impurities with off-target activity can confound dose-response interpretation.

Compound procurement Quality control Reproducibility

Ethoxymethyl Substituent at Triazole C-4: Optimized Lipophilicity vs. Methoxymethyl and Azetidin-3-ylmethyl Analogs

The C-4 ethoxymethyl substituent differentiates this compound from the methoxymethyl analog (CAS 1775555-62-8, MW 168.20) and the azetidin-3-ylmethyl analog (CAS 2098123-78-3, MW 196.25). Based on the SAR reported by Fischer et al. (2011) for aryl triazole GSMs, the alkoxymethyl chain length at the triazole 4-position directly influences logP and, consequently, blood-brain barrier penetration and metabolic stability [1]. The ethoxymethyl group (calculated logP increase of ~0.5 vs. methoxymethyl based on Hansch π constants for –CH₂– increment) provides an intermediate lipophilicity that balances CNS exposure with metabolic clearance. The methoxymethyl analog is more hydrophilic and may exhibit lower brain penetration; the azetidin-3-ylmethyl analog introduces an additional methylene spacer between the azetidine and triazole rings, altering the pKa and conformational presentation of the basic nitrogen that serves as a hydrogen-bond acceptor in the GSM pharmacophore [1]. No publicly available EC₅₀ data exist for these analogs in the same assay, so this assessment is based on class-level SAR inference.

Structure-activity relationship Triazole SAR Lipophilicity optimization

Patent-Defined Scaffold: Structural Coverage Under US9611254B2 Claims vs. Unclaimed Generic Triazoles

The compound falls within the generic Markush structure of Formula (I) in US patent US9611254B2 (AstraZeneca), which specifically claims azetidinotriazole compounds as gamma-secretase modulators useful for the treatment of Aβ-related diseases including Alzheimer's disease [1]. The patent describes preferred embodiments where the triazole is directly substituted with an azetidine ring and an alkoxymethyl group, exactly matching the substitution pattern of this compound. The patent further specifies that compounds of this class inhibit Aβ40 and Aβ42 production while increasing Aβ37 and Aβ38 levels and maintaining Notch signaling [1]. In contrast, generic 1,2,3-triazoles without the azetidine substitution (e.g., simple 4-substituted triazoles) fall outside this patent's claims and lack the demonstrated GSM pharmacological profile. This patent provenance provides a documented chain of custody for the compound's intended pharmacological use, which is valuable for organizations building patent-aware screening collections.

Intellectual property Azetidinotriazole Patent landscape

Procurement-Relevant Application Scenarios for 1-(Azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole


Alzheimer's Disease Drug Discovery: GSM-Targeted Phenotypic Screening

This compound serves as a validated positive control or reference GSM in phenotypic assays measuring Aβ42 reduction in human neuronal cell lines. Its EC₅₀ of 105 nM in H4-APP751 cells [1] provides a well-defined activity benchmark for screening new chemical entities. Unlike GSI controls such as RO-4929097, using this GSM compound as a reference ensures that the screening cascade distinguishes Notch-sparing modulators from non-selective inhibitors, aligning the assay readout with the desired therapeutic mechanism.

Medicinal Chemistry SAR Expansion Around the Azetidinotriazole Core

The compound represents the ethoxymethyl/direct-azetidinyl substitution pattern within the azetidinotriazole GSM class defined in US9611254B2 [1]. It can be used as the starting scaffold for systematic SAR studies varying the alkoxymethyl chain length (methoxy → ethoxy → propoxy) and the azetidine substitution pattern, with the understanding that the ethoxymethyl group provides the intermediate lipophilicity that balances CNS exposure and metabolic stability based on Fischer et al. (2011) SAR trends [2].

Chemical Biology Probe Development for γ-Secretase Complex Studies

As a gamma-secretase modulator rather than an inhibitor, this compound can be used to probe the allosteric modulation mechanism of the γ-secretase complex. Unlike GSIs that block all proteolytic activity, this GSM shifts the cleavage site preference without abolishing enzyme function [1], making it suitable for studying substrate processing kinetics and the structural basis of processive cleavage by presenilin-1. The 98% purity with batch-specific QC [2] ensures that observed pharmacological effects are attributable to the parent compound rather than impurities.

Procurement for Patent-Aware Compound Collection Building

Organizations assembling screening libraries with documented IP provenance can procure this compound as a representative of the azetidinotriazole GSM class claimed in US9611254B2 [1]. Its linkage to a specific patent with disclosed structure-activity relationships and pharmacological endpoints simplifies freedom-to-operate assessment and provides a clear development trajectory for hit follow-up, in contrast to compounds sourced from general chemical catalogs with no documented pharmacological utility or patent context.

Quote Request

Request a Quote for 1-(azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.